

Application Notes and Protocols for the Quantification of Thiomorpholine-4-sulfonamide

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Compound of Interest

Compound Name: *Thiomorpholine-4-sulfonamide*

CAS No.: *4157-98-6*

Cat. No.: *B1498023*

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Introduction: The Analytical Imperative for Thiomorpholine-4-sulfonamide

Thiomorpholine-4-sulfonamide and its derivatives are emerging as significant scaffolds in medicinal chemistry, demonstrating a range of biological activities.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, the ability to accurately and reliably quantify the compound is paramount for ensuring product quality, stability, and safety. This document provides detailed analytical methods for the quantification of **thiomorpholine-4-sulfonamide**, tailored for researchers, scientists, and drug development professionals.

The protocols herein are designed to be robust and self-validating, grounded in established principles of analytical chemistry. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine purity and content analysis, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for highly sensitive and selective quantification, particularly in complex matrices.

Physicochemical Properties of Thiomorpholine-4-sulfonamide

A foundational understanding of the analyte's properties is critical for analytical method development.

Property	Value	Source
Molecular Formula	C ₄ H ₁₀ N ₂ O ₂ S ₂	[3]
Molecular Weight	182.26 g/mol	[3]
General Class	Sulfonamide	[2]

While specific experimental data on the UV absorbance maximum for **thiomorpholine-4-sulfonamide** is not readily available in the reviewed literature, sulfonamides as a class typically exhibit UV absorbance in the range of 254-270 nm. Therefore, a wavelength within this range is a logical starting point for method development.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed as a stability-indicating assay, suitable for determining the purity of **thiomorpholine-4-sulfonamide** and quantifying it in bulk materials or simple formulations. The causality behind the experimental choices is to achieve a balance between resolution, sensitivity, and run time.

Method Principle

The method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. A C18 column is chosen for its wide applicability and retention of moderately polar compounds like sulfonamides. The mobile phase, a gradient of aqueous acid and acetonitrile, allows for the elution of the analyte with good peak shape and resolution from potential impurities.

Experimental Protocol: HPLC-UV Quantification

1. Instrumentation and Materials:

- Standard HPLC system with a UV detector.
- C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 μ m particle size).
- HPLC-grade acetonitrile.
- HPLC-grade water.
- Formic acid (or phosphoric acid), analytical grade.
- **Thiomorpholine-4-sulfonamide** reference standard.

2. Chromatographic Conditions:

Parameter	Recommended Condition	Rationale
Mobile Phase A	Water with 0.1% Formic Acid	Provides a polar environment and the acid ensures the analyte is in a consistent protonation state, improving peak shape.
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	The organic modifier that elutes the analyte from the C18 column.
Gradient Program	Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to 10% B and equilibrate for 5 minutes.	A gradient is employed to ensure elution of a wide range of potential impurities with varying polarities and to clean the column after each injection.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temperature	30 °C	Maintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength	265 nm	Based on the typical absorbance range of sulfonamides.[4] This should be optimized by running a UV scan of the analyte.
Injection Volume	10 µL	A typical injection volume for analytical HPLC.

3. Standard and Sample Preparation:

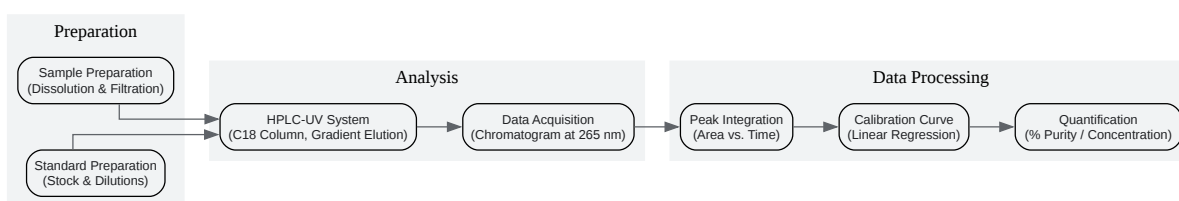
- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the **thiomorpholine-4-sulfonamide** reference standard into a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B) and make up to volume.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The diluent should be the initial mobile phase composition.
- Sample Solution (e.g., 1 mg/mL): Accurately weigh the sample containing **thiomorpholine-4-sulfonamide** and dissolve it in the same solvent as the standard to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.[5]

4. Method Validation (as per ICH Guidelines):[6][7]

- Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte. The analyte peak should be well-resolved from any other peaks. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that the method is stability-indicating.[8]
- Linearity: Inject the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression. The correlation coefficient (r^2) should be >0.999.
- Accuracy: Perform recovery studies by spiking a placebo or blank with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
- Precision:
 - Repeatability (Intra-day precision): Analyze at least six replicate injections of the same standard solution. The relative standard deviation (RSD) of the peak areas should be <2%.
 - Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be <2%.

- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[8]
- Robustness: Intentionally vary chromatographic parameters (e.g., flow rate $\pm 10\%$, column temperature $\pm 5^\circ\text{C}$, mobile phase composition $\pm 2\%$) and assess the impact on the results.

Workflow Diagram: HPLC-UV Method



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Caption: Workflow for the quantification of **thiomorpholine-4-sulfonamide** by HPLC-UV.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the method of choice. This protocol outlines a method using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Method Principle

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[9] The analyte is first separated chromatographically and then ionized, typically using electrospray ionization (ESI). The precursor ion (the protonated molecule $[M+H]^+$) is selected in the first quadrupole, fragmented in the collision cell, and a specific

product ion is monitored in the third quadrupole. This process provides a high degree of certainty in identification and quantification.

Experimental Protocol: LC-MS/MS Quantification

1. Instrumentation and Materials:

- LC-MS/MS system (e.g., triple quadrupole) with an ESI source.
- UPLC/HPLC system.
- C18 reversed-phase analytical column (e.g., 100 x 2.1 mm, 1.8 μm particle size).
- LC-MS grade acetonitrile.
- LC-MS grade water.
- LC-MS grade formic acid.
- **Thiomorpholine-4-sulfonamide** reference standard.
- (Optional) Isotopically labeled internal standard for enhanced accuracy.

2. Chromatographic and Mass Spectrometric Conditions:

Parameter	Recommended Condition	Rationale
Mobile Phase A	Water with 0.1% Formic Acid	Formic acid is a volatile modifier compatible with mass spectrometry and promotes protonation for positive ion mode ESI.
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	Ensures compatibility with MS detection.
Gradient Program	A fast gradient can be used, for example, 5% to 95% B in 5 minutes.	UPLC systems allow for faster analysis times.
Flow Rate	0.3-0.5 mL/min	Appropriate for a 2.1 mm ID column.
Column Temperature	40 °C	Ensures reproducible chromatography.
Ionization Mode	Electrospray Ionization (ESI), Positive	Sulfonamides readily form [M+H] ⁺ ions.
Precursor Ion ([M+H] ⁺)	m/z 183.0	Calculated for C ₄ H ₁₀ N ₂ O ₂ S ₂ + H ⁺ . This must be confirmed by direct infusion of the standard.
Product Ions	To be determined experimentally.	A common fragmentation pathway for sulfonamides involves the loss of SO ₂ (64 Da) or cleavage of the sulfonamide bond. Potential product ions should be determined by performing a product ion scan on the precursor ion.
MRM Transitions	Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)	Using two transitions enhances the specificity of the method.

Collision Energy	To be optimized for each transition.	The voltage applied in the collision cell to induce fragmentation.
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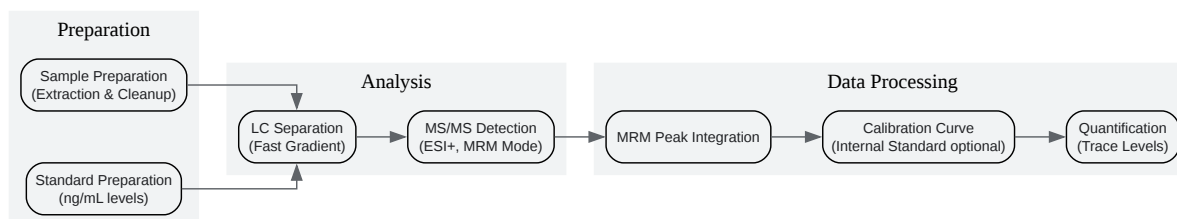
3. Standard and Sample Preparation:

- Follow the same principles as for the HPLC-UV method, but use LC-MS grade solvents and prepare solutions at lower concentrations due to the higher sensitivity of the instrument (e.g., in the ng/mL range).
- For bioanalytical applications, sample preparation will involve an extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix interferences.

4. Method Validation:

- Validation should follow the principles of ICH guidelines and/or specific regulatory guidance for bioanalytical method validation if applicable.[6][7]
- Parameters to validate include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Workflow Diagram: LC-MS/MS Method



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Caption: Workflow for the quantification of **thiomorpholine-4-sulfonamide** by LC-MS/MS.

Summary of Method Performance Parameters

The following table provides expected performance characteristics for the described methods. These values should be confirmed during method validation.

Parameter	HPLC-UV	LC-MS/MS
Linearity (r^2)	> 0.999	> 0.995
Accuracy (% Recovery)	98.0 - 102.0%	90.0 - 110.0% (matrix dependent)
Precision (RSD)	< 2%	< 15%
Limit of Quantitation (LOQ)	~1 µg/mL	~0.1-1 ng/mL
Specificity	Good (Stability-indicating)	Excellent

Conclusion and Further Recommendations

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of **thiomorpholine-4-sulfonamide**. The choice of method will depend on the specific application, with HPLC-UV being suitable for routine quality control and LC-MS/MS offering superior sensitivity for trace analysis. It is imperative that any method is fully validated in the laboratory where it will be used to ensure its suitability for the intended purpose. For the HPLC-UV method, experimental determination of the UV absorbance maximum for **thiomorpholine-4-sulfonamide** is highly recommended to optimize sensitivity. For the LC-MS/MS method, the fragmentation of the parent ion must be studied to determine the optimal product ions for MRM analysis.

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